![molecular formula C20H21FO4 B13408077 (S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)
(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a fluorine atom and a propanoic acid derivative, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride typically involves multiple steps, starting with the preparation of the biphenyl core. The fluorination of biphenyl can be achieved using electrophilic fluorinating agents under controlled conditions. Subsequent steps involve the introduction of the propanoic acid moiety and the formation of the anhydride linkage. Common reagents used in these steps include fluorinating agents, carboxylic acids, and dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the anhydride to alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The biphenyl core provides structural stability, while the propanoic acid moiety facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Chloro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
- (S)-2-(2-Bromo-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
- (S)-2-(2-Methyl-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
Uniqueness
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H21FO4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methylpropoxycarbonyl (2S)-2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C20H21FO4/c1-13(2)12-24-20(23)25-19(22)14(3)16-9-10-17(18(21)11-16)15-7-5-4-6-8-15/h4-11,13-14H,12H2,1-3H3/t14-/m0/s1 |
InChI Key |
WAYFJZACBWHVSA-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


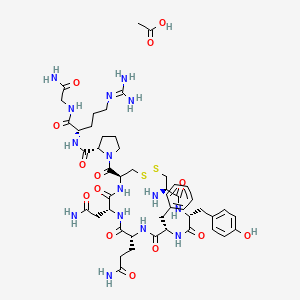
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
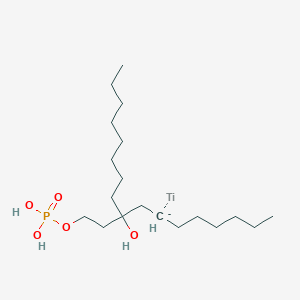


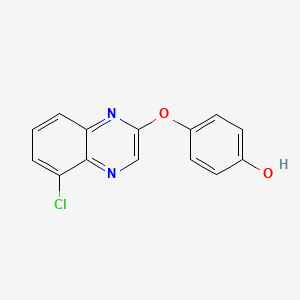
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
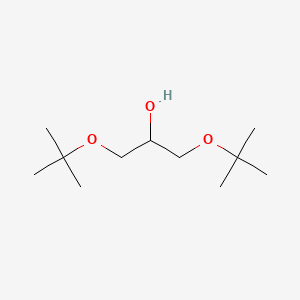
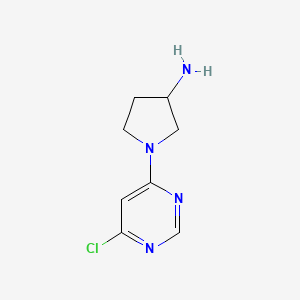
![Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13408050.png)
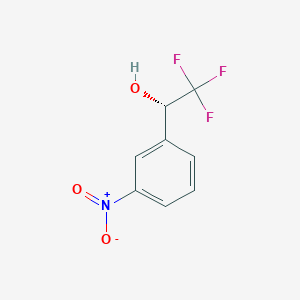
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)

